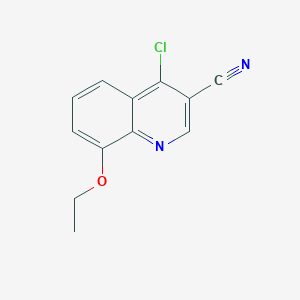

4-Chloro-8-ethoxyquinoline-3-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-Chloro-8-ethoxyquinoline-3-carbonitrile is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The chloroquinoline-3-carbonitrile derivatives, in particular, have been the subject of research due to their potential as kinase inhibitors and their use in the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of quinoline derivatives such as 4-anilinoquinoline-3-carbonitriles involves several steps, including condensation, cyclization, and chlorination reactions. One method described involves the condensation of dialkoxyanilines with ethyl (ethoxymethylene)cyanoacetate, followed by thermal cyclization to yield 4-oxoquinoline-3-carbonitriles. Subsequent chlorination and reaction with substituted anilines produce the desired inhibitors . Another approach for synthesizing related compounds involves a one-pot reaction in a basic ionic liquid, which results in the formation of N2-substituted 2-aminoquinoline-3-carbonitriles .

Molecular Structure Analysis

The molecular structure of chloroquinoline-3-carbonitriles has been studied using various spectroscopic techniques and theoretical calculations. For instance, a new fluorescent derivative containing a triazole moiety was investigated for its optimized structural parameters, spectroscopic characteristics (FT-IR and NMR), electronic properties, and photophysical behavior using density functional theory (DFT) calculations . These studies provide insights into the electronic structure and potential interactions of the molecule with biological targets.

Chemical Reactions Analysis

Chloroquinoline-3-carbonitriles undergo a variety of chemical reactions, which have been systematically reviewed. These reactions include substitutions at the chloro and cyano groups and have been utilized to produce a range of biologically active compounds. The versatility of these reactions allows for the modification of the quinoline scaffold to tailor the properties of the resulting compounds for specific applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline-3-carbonitriles are influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as the cyano group can affect the molecule's reactivity and interaction with biological targets. The fluorescent properties of certain derivatives make them suitable as dyes, with solvent and pH-independent fluorescence being a desirable characteristic for some applications . Additionally, the nonlinear optical properties and thermal stability of these compounds have been evaluated, revealing potential for use in various technological applications .

科学研究应用

- Summary of the Application: Quinoline heterocycle, which includes “4-Chloro-8-ethoxyquinoline-3-carbonitrile”, is a useful scaffold to develop bioactive molecules used as anticancer, antimalaria, and antimicrobials . A series of novel 7-chloroquinoline derivatives were synthesized, including 2,7-dichloroquinoline-3-carbonitrile, 2,7-dichloroquinoline-3-carboxamide, 7-chloro-2-methoxyquinoline-3-carbaldehyde, 7-chloro-2-ethoxyquinoline-3-carbaldehyde, and 2-chloroquinoline-3-carbonitrile .

- Methods of Application or Experimental Procedures: The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 . Substitution of chlorine in position 2 of quinoline with methoxy and ethoxy was accomplished by refluxing 2,7-dichloroquinoline-3-carbaldehyde in DMF with methanol and ethanol as nucleophile and potassium carbonate as a base .

- Results or Outcomes: The compounds synthesized were screened for their antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . Compounds showed good activity against E. coli with an inhibition zone of 11.00±0.04 and 12.00±0.00 mm, respectively . The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH), and some compounds displayed the strongest antioxidant activity with IC50 of 2.17 and 0.31 µg/mL relative to ascorbic acid (2.41 µg/mL), respectively .

Quinoline heterocycle is a useful scaffold to develop bioactive molecules used as anticancer, antimalaria, and antimicrobials . The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs has been extensively studied, and these compounds have found applications in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .

属性

IUPAC Name |

4-chloro-8-ethoxyquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c1-2-16-10-5-3-4-9-11(13)8(6-14)7-15-12(9)10/h3-5,7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPSZYCMCVGDCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C(C(=CN=C21)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-8-ethoxyquinoline-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Aminomethyl)benzo[d]isoxazol-3-amine](/img/structure/B1323232.png)

![tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate](/img/structure/B1323233.png)

![trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1323240.png)

amine](/img/structure/B1323259.png)